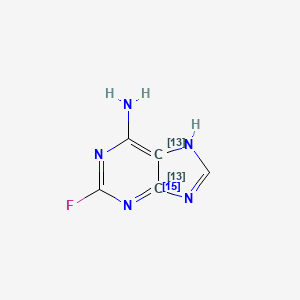
2-Fluoroadenine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroadenine-13C2,15N is a modified form of adenine, a purine nucleobase that is a building block of DNA and RNA. The incorporation of stable isotopes of carbon and nitrogen in the molecule allows for its use in various scientific applications, including medical, environmental, and industrial research.
Métodos De Preparación
2-Fluoroadenine-13C2,15N can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound . The process involves diazotation with simultaneous fluorination, typically using hydrofluoric acid or hydrofluoric acid-amine complexes as fluorinating agents . The reaction is carried out under anhydrous conditions to achieve a high purity of at least 98% .
Análisis De Reacciones Químicas
2-Fluoroadenine-13C2,15N undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure.
Common Reagents and Conditions: Hydrofluoric acid, hydrofluoric acid-amine complexes, and anhydrous conditions are commonly used.
Major Products: The reactions typically yield derivatives of 2-Fluoroadenine with modified functional groups.
Aplicaciones Científicas De Investigación
2-Fluoroadenine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a labelled compound to study nucleic acid structure and metabolic pathways.
Biology: Acts as an antimetabolite in laboratory biological research for counterselection of wildtype bacterial or eukaryotic genes.
Medicine: Employed in gene therapy for human malignancy and as an inhibitor of blood-platelet adhesion
Industry: Utilized in the synthesis of pharmaceutical drugs and other industrial applications.
Mecanismo De Acción
2-Fluoroadenine-13C2,15N exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .
Comparación Con Compuestos Similares
2-Fluoroadenine-13C2,15N is unique due to its incorporation of stable isotopes of carbon and nitrogen, which allows for its use in various scientific applications. Similar compounds include:
2-Fluoroadenine: A toxic adenine antimetabolite used in laboratory biological research.
Fludarabine: An adenine nucleoside analogue used in the treatment of hematological malignancies.
5-Fluoroorotic Acid: Used in counterselection of wildtype bacterial genes.
These compounds share similar structures and functions but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C5H4FN5 |
|---|---|
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |
Clave InChI |
WKMPTBDYDNUJLF-CTEGUFHBSA-N |
SMILES isomérico |
C1=[15N][13C]2=NC(=NC(=[13C]2N1)N)F |
SMILES canónico |
C1=NC2=NC(=NC(=C2N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
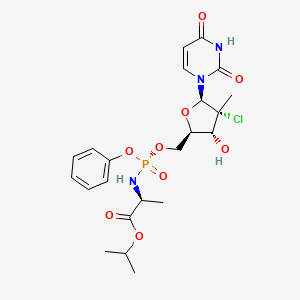
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
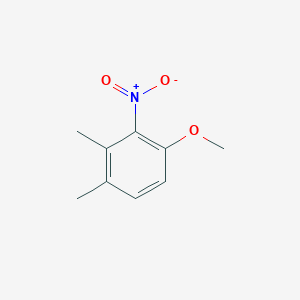

amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
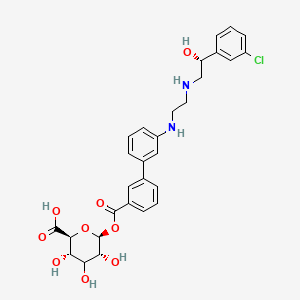
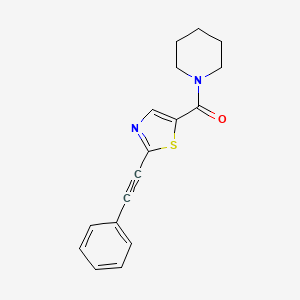
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
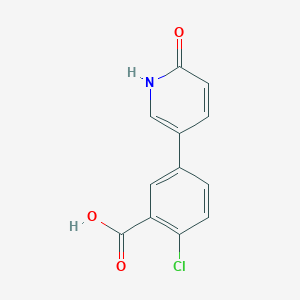
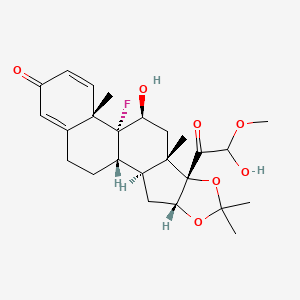

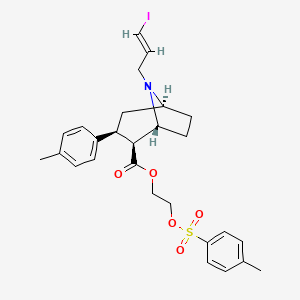
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
